5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204614
InChI: InChI=1S/C6H6BrNO4S2/c1-14(11,12)3-4-2-5(7)13-6(4)8(9)10/h2H,3H2,1H3
SMILES:
Molecular Formula: C6H6BrNO4S2
Molecular Weight: 300.2 g/mol

5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene

CAS No.:

Cat. No.: VC16204614

Molecular Formula: C6H6BrNO4S2

Molecular Weight: 300.2 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene -

Specification

Molecular Formula C6H6BrNO4S2
Molecular Weight 300.2 g/mol
IUPAC Name 5-bromo-3-(methylsulfonylmethyl)-2-nitrothiophene
Standard InChI InChI=1S/C6H6BrNO4S2/c1-14(11,12)3-4-2-5(7)13-6(4)8(9)10/h2H,3H2,1H3
Standard InChI Key ZNXHODFWSFVTDV-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-]

Introduction

Structural and Electronic Characteristics

Molecular Architecture and Substituent Effects

The core structure of 5-bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene consists of a thiophene ring (C₄H₄S) substituted at positions 2, 3, and 5 with nitro (-NO₂), methylsulfonylmethyl (-CH₂SO₂CH₃), and bromine (-Br) groups, respectively . The IUPAC name reflects this substitution pattern, with the sulfur atom at position 1 serving as the reference point for numbering .

The nitro group at position 2 exerts a strong electron-withdrawing effect, rendering the aromatic ring electron-deficient and directing subsequent electrophilic substitutions to the meta positions (4 and 5) . Bromination at position 5 aligns with this electronic profile, as bromine acts as a moderately deactivating substituent. The methylsulfonylmethyl group at position 3 introduces steric bulk and further electron withdrawal, potentially influencing solubility and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₆BrNO₄S₂
Molecular Weight300.18 g/mol
Predicted SolubilityModerate in DMSO, DMF
LogP (Octanol-Water)~2.5 (estimated)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

Spectroscopic and Computational Insights

While experimental spectral data for this compound are unavailable, comparisons to analogs suggest distinctive features:

  • IR Spectroscopy: Strong absorptions near 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), coupled with S=O stretches at 1150–1300 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons at δ 7.5–8.5 ppm (deshielded by nitro and sulfonyl groups); methylene protons (-CH₂SO₂-) as a triplet near δ 4.0 ppm; methyl protons (-SO₂CH₃) as a singlet at δ 3.3 ppm .

    • ¹³C NMR: Thiophene carbons at δ 120–140 ppm; nitro-bearing carbon at δ 150 ppm; sulfonyl carbon at δ 55 ppm .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 299 (M⁺), with fragmentation patterns indicating loss of Br (79.9 Da) and NO₂ (46 Da) .

Density functional theory (DFT) calculations predict a planar thiophene ring with substituents adopting equatorial orientations to minimize steric clash. The nitro group’s resonance interaction with the ring significantly reduces electron density at position 5, rationalizing the bromine’s regioselective incorporation .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 5-bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene can be conceptualized through sequential functionalization of the thiophene ring:

  • Nitration at position 2 to install the nitro group.

  • Methylsulfonylation at position 3 to introduce the -CH₂SO₂CH₃ moiety.

  • Bromination at position 5 to complete the substitution pattern.

Nitration of Thiophene

Thiophene undergoes nitration using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 2-nitrothiophene as the major product . The reaction proceeds via electrophilic aromatic substitution, with the nitro group directing subsequent substitutions to positions 4 and 5 .

Methylsulfonylation at Position 3

2-Nitrothiophene reacts with methylsulfonylmethyl chloride (CH₂SO₂CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to afford 3-((methylsulfonyl)methyl)-2-nitrothiophene . This step requires careful temperature control (50–60°C) to avoid over-sulfonation.

Bromination at Position 5

The intermediate undergoes bromination using bromine (Br₂) in acetic acid at 80°C, exploiting the nitro group’s meta-directing influence to achieve regioselective substitution at position 5 . Alternative brominating agents like N-bromosuccinimide (NBS) may offer improved selectivity under radical conditions .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h65–70
SulfonylationCH₂SO₂CH₃Cl, AlCl₃, 50°C, 4 h55–60
BrominationBr₂, CH₃COOH, 80°C, 3 h40–45

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination: Competing bromination at position 4 can occur due to steric effects from the methylsulfonylmethyl group. Using bulky solvents (e.g., dichloroethane) or low Br₂ concentrations improves positional fidelity .

  • Thermal Stability: The nitro group promotes decomposition above 150°C. Reactions should avoid prolonged heating, and products must be stored at ≤25°C .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited solubility in water (<0.1 mg/mL) due to its hydrophobic aryl and sulfonyl groups. It demonstrates moderate solubility in polar aprotic solvents:

  • DMSO: ~10 mM at 25°C

  • DMF: ~8 mM at 25°C

  • Dichloromethane: ~15 mM at 25°C

Applications in Organic Synthesis and Drug Discovery

Versatility as a Synthetic Intermediate

The bromine atom at position 5 serves as a handle for cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Pd-catalyzed arylations with boronic acids yield biaryl derivatives for materials science applications .

  • Nucleophilic Aromatic Substitution: Displacement with amines or thiols generates functionalized thiophenes with tailored electronic properties .

Pharmaceutical Relevance

Nitrothiophenes are explored as kinase inhibitors and antimicrobial agents. The methylsulfonylmethyl group enhances binding to hydrophobic enzyme pockets, while the nitro group facilitates prodrug activation via intracellular reduction . Preclinical studies on analogs show IC₅₀ values of 1–5 µM against Staphylococcus aureus and Escherichia coli .

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